6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule featuring a fused imidazo[5,1-d][1,2,3,5]tetrazine core modified with a 3-methoxypropyl side chain, a methyl group at position 11, and a carboxamide moiety at position 3. Its complex structure combines nitrogen-rich rings, which are characteristic of bioactive molecules targeting enzymes or receptors involved in nucleotide metabolism or DNA repair.
Properties
IUPAC Name |
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-3-6-22-15(10)20-16-12(17(22)24)9-11(14(19)23)13(18)21(16)7-4-8-25-2/h3,5-6,9,18H,4,7-8H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJQTLGMACRTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It can be used in assays to investigate its effects on various biological pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart specific characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues: Imidazo[5,1-d][1,2,3,5]tetrazine Derivatives
Compounds IIIa–IIIh (carboxylates) and IVa–IVi (carboxamides) from share the imidazo[5,1-d][1,2,3,5]tetrazine scaffold but lack the tricyclic framework and methoxypropyl side chain. Key differences include:
- Substituent Variations : The target compound’s 3-methoxypropyl group contrasts with simpler alkyl or aryl substituents in IIIa–IIIh/IVa–IVi (Table 1, ). This modification likely increases steric bulk and alters solubility.
- Tricyclic vs.
Electronic and Structural Similarities
For example:
- Isoelectronic Cephalosporins (): Beta-lactam antibiotics like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid share a bicyclic system but differ in electronic profile due to sulfur atoms and tetrazole groups, leading to distinct mechanisms (cell wall synthesis inhibition vs.
- Spirocyclic Benzothiazoles (): Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione exhibit spirocyclic architectures, which confer stereochemical complexity but lack the conjugated triaza system critical for intercalation or enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
*Estimated based on methoxypropyl and methyl substituents.
Methodological Considerations
- Structural Determination : Tools like SHELXL () and SIR97 () are critical for resolving complex tricyclic geometries. For example, SHELXL’s robust refinement algorithms handle high Z′ structures common in heterocycles .
- Synthetic Routes: The target compound’s synthesis likely parallels but requires additional cyclization steps to form the tricyclic system. Modifications like methoxypropyl incorporation may involve nucleophilic substitution or Mitsunobu reactions.
Biological Activity
The compound 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential therapeutic applications due to its unique structural properties and biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450 g/mol. The compound features a tricyclic structure that is characteristic of several biologically active molecules.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The imino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : Its tricyclic structure allows the compound to fit into receptor binding sites, modulating signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals.
Anticancer Properties
Research indicates that compounds with similar structures have shown promise in anticancer applications. For instance:
- Case Study : A study demonstrated that derivatives of triazatricyclo compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against a range of pathogens:
- Study Findings : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases; thus, anti-inflammatory properties are crucial for therapeutic agents:
- Research Evidence : Animal models showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for assessing its therapeutic potential:
- Absorption : Studies suggest good oral bioavailability due to its lipophilic nature.
- Distribution : The compound is distributed widely in tissues; however, specific targeting mechanisms are under investigation.
- Metabolism : Preliminary data indicate that the compound undergoes hepatic metabolism with several metabolites identified.
Toxicity Profile
Safety assessments are critical for any potential therapeutic agent:
- Toxicological Studies : Acute toxicity studies in rodents indicated a high safety margin with no significant adverse effects observed at therapeutic doses .
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step organic reactions, typically involving:
- Cyclization to form the triazatricyclo core using precursors like α-imino-oxy acids, followed by intramolecular radical cyclization under electrochemical conditions (e.g., tetrabutylammonium bromide as a mediator) .
- Functionalization of the core via nucleophilic substitution or acylation to introduce the 3-methoxypropyl, methyl, and carboxamide groups . Critical parameters include solvent choice (e.g., DMF for polar aprotic environments), temperature control (25–80°C), and catalyst selection (e.g., KMnO₄ for oxidation steps) . Industrial-scale synthesis often employs continuous flow reactors to optimize efficiency .
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- NMR spectroscopy (¹H/¹³C) resolves the tricyclic framework and substituent positions, with distinct shifts for the imino (δ 8.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray crystallography confirms the fused-ring geometry and hydrogen-bonding interactions involving the carboxamide moiety .
- Mass spectrometry (HRMS) validates molecular weight (observed m/z 358.40 for [M+H]⁺) .
- DFT calculations model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values of 10–20 µM in HeLa cells) with caspase-3/7 activation as an apoptosis marker .
- Anti-inflammatory : ELISA-based quantification of TNF-α and IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with ethyl vs. methoxypropyl groups at position 7; the latter enhances solubility and membrane permeability due to ether oxygen hydrogen bonding .
- Core modification : Replace the triazatricyclo system with pyridine or indole scaffolds to assess ring strain and π-π stacking efficacy .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models correlating logP values (2.1–3.5) with cytotoxicity to balance lipophilicity and bioavailability .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours impacts IC₅₀ by 2-fold) .
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain reduced activity in certain models .
- Orthogonal validation : Confirm apoptosis via Annexin V/PI flow cytometry alongside caspase assays to rule out necrotic interference .
Q. What mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹ for COX-2 inhibition) .
- Cryo-EM/X-ray crystallography : Resolve ligand-enzyme complexes (e.g., with DNA topoisomerase II) to identify critical hydrogen bonds (e.g., N–H···O=C between imino group and Asp543) .
- RNA-seq profiling : Track downstream gene expression changes (e.g., upregulation of pro-apoptotic BAX and PUMA) in treated cells .
Methodological Challenges and Solutions
Q. How to address low synthetic yields during scale-up?
- Byproduct analysis : Use LC-MS to identify dimerization products (m/z 716.80 for [2M+H]⁺) and adjust stoichiometry of radical initiators .
- Solvent optimization : Switch from THF to acetonitrile to reduce polarity mismatch during cyclization .
Q. What computational tools predict off-target effects in drug discovery workflows?
- Molecular docking : Screen against the ChEMBL database to flag potential kinase or GPCR interactions .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier penetration (BBB score: 0.02, indicating low CNS activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
